Product packaging for 2,3-Dimethoxy-4''-amino-trans-stilbene(Cat. No.:)

2,3-Dimethoxy-4''-amino-trans-stilbene

Cat. No.: B10841321
M. Wt: 255.31 g/mol
InChI Key: WSPBGPLITZFWJL-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxy-4''-amino-trans-stilbene is a synthetic stilbene derivative provided for research purposes. Stilbenes are a class of compounds characterized by a 1,2-diphenylethylene core structure and are widely investigated for their potential bioactivities . Related methoxylated stilbene analogs are of significant interest in pharmacological research for their anti-proliferative, anti-inflammatory, and antioxidant properties, often acting through pathways such as the Nrf2 signaling cascade or by modulating epigenetic markers . The specific introduction of a 4''-amino group is a common structural modification intended to alter the compound's solubility, binding affinity, or to serve as a chemical handle for further conjugation. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound in the development of novel therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO2 B10841321 2,3-Dimethoxy-4''-amino-trans-stilbene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]aniline

InChI

InChI=1S/C16H17NO2/c1-18-15-5-3-4-13(16(15)19-2)9-6-12-7-10-14(17)11-8-12/h3-11H,17H2,1-2H3/b9-6+

InChI Key

WSPBGPLITZFWJL-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C2=CC=C(C=C2)N

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC2=CC=C(C=C2)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 2,3 Dimethoxy 4 Amino Trans Stilbene

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2,3-Dimethoxy-4''-amino-trans-stilbene reveals several viable disconnection points. The most logical approach involves breaking the central double bond, leading to two primary precursor fragments: a 2,3-dimethoxy-substituted phenyl component and a 4-amino-substituted phenyl component. This disconnection suggests that a carbon-carbon bond-forming reaction, such as the Wittig reaction or its variants, would be a suitable final step to construct the stilbene (B7821643) core. nih.govwiley-vch.de

Alternative retrosynthetic strategies could involve the formation of one of the aryl rings or the introduction of the methoxy (B1213986) or amino functionalities at a later stage. However, the disconnection at the double bond is generally preferred due to the wide availability of methods for stilbene synthesis from corresponding aldehydes and phosphonium (B103445) salts or phosphonates.

Precursor Synthesis and Functionalization Approaches

The successful synthesis of the target compound hinges on the efficient preparation of its key precursors. This involves the design and synthesis of appropriately substituted aryl halides, and the derivatization of both the amino-substituted and dimethoxy-substituted phenyl moieties.

Design and Synthesis of Substituted Aryl Halides

Substituted aryl halides serve as crucial building blocks in many synthetic routes. For instance, a Heck reaction, another powerful tool for stilbene synthesis, would utilize an aryl halide. nih.gov The synthesis of a substituted aryl halide, such as 4-iodoaniline, can be achieved through various standard aromatic substitution reactions. The choice of halogen (iodine, bromine, or chlorine) can influence the reactivity in subsequent coupling reactions.

Derivatization of Amino-Substituted Phenyl Moieties

The 4-amino-substituted phenyl portion of the molecule requires careful handling. The amino group is often protected during the synthesis to prevent unwanted side reactions. Common protecting groups for anilines include acetyl or tert-butyloxycarbonyl (Boc) groups. Alternatively, the synthesis can proceed with a nitro group, which is later reduced to the amine. For example, 4-nitrophenyl derivatives can be readily utilized in reactions like the Wittig reaction, followed by reduction of the nitro group using reagents such as stannous chloride to yield the desired amine. nih.gov

Synthesis of Dimethoxy-Substituted Phenyl Moieties

The 2,3-dimethoxy-substituted phenyl precursor is typically derived from commercially available starting materials. For example, 2,3-dimethoxybenzaldehyde (B126229) can be directly used in a Wittig-type reaction. If not commercially available, this aldehyde can be synthesized from simpler precursors through ortho-lithiation and subsequent formylation or through other established methods for the introduction of methoxy and aldehyde functionalities onto a benzene (B151609) ring. fu-berlin.de

Stilbene Core Formation Techniques

The construction of the trans-stilbene (B89595) core is the central step in the synthesis. The Wittig-Horner reaction and its variants are particularly effective for this transformation, offering high stereoselectivity for the desired trans-isomer.

Wittig-Horner Reaction Variants and Optimization

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a widely used and reliable method for the synthesis of trans-stilbenes. wiley-vch.deorganic-chemistry.org This reaction involves the condensation of a phosphonate (B1237965) carbanion with an aldehyde. organic-chemistry.org In the context of synthesizing this compound, this would typically involve the reaction of a 4-aminobenzylphosphonate with 2,3-dimethoxybenzaldehyde, or vice versa.

The key steps in a typical HWE-based synthesis are:

Phosphonate Synthesis: A benzyl (B1604629) halide, such as 4-nitrobenzyl bromide, is reacted with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) via the Michaelis-Arbuzov reaction to form the corresponding diethyl benzylphosphonate. nih.gov

Ylide Formation: The phosphonate is then deprotonated using a suitable base, such as sodium hydride or sodium methoxide, to generate the stabilized phosphonate carbanion (ylide). organic-chemistry.org

Condensation with Aldehyde: The ylide is then reacted with the corresponding aldehyde (e.g., 2,3-dimethoxybenzaldehyde). The reaction generally proceeds with high E-selectivity, favoring the formation of the trans-alkene. organic-chemistry.org

Deprotection/Reduction (if necessary): If a nitro group was used as a precursor for the amino group, a final reduction step is required.

Optimization of the HWE reaction conditions, including the choice of base, solvent, and reaction temperature, can significantly impact the yield and stereoselectivity of the final product. The use of certain bases and solvents can favor the formation of the trans isomer. organic-chemistry.org For instance, the trans-isomer is often less soluble and may precipitate from the reaction mixture, driving the equilibrium towards the desired product. wiley-vch.de

One specific synthesis of this compound reported a 75% yield. nih.gov The reaction involved the use of a Wittig reaction, highlighting its efficiency in forming the stilbene core. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Coupling)

The Mizoroki-Heck reaction, a cornerstone of carbon-carbon bond formation, stands out as a powerful tool for the synthesis of stilbene derivatives. youtube.comorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an alkene. libretexts.org For the synthesis of this compound, this would generally involve the reaction of a substituted styrene (B11656) with an appropriate aryl halide.

The reaction is known for its high functional group tolerance and often provides good stereoselectivity, favoring the formation of the trans-alkene due to steric considerations during the coupling process. youtube.com The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the stilbene product and regenerate the palladium catalyst. libretexts.org

A general synthetic route could involve the coupling of 4-vinylaniline (B72439) (or a protected derivative) with 1-halo-2,3-dimethoxybenzene. Alternatively, 2,3-dimethoxy-styrene could be coupled with a 4-haloaniline derivative. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and stereoselectivity of the reaction. organic-chemistry.org For instance, the use of palladium acetate (B1210297) with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) in the presence of a base like triethylamine (B128534) is a common catalytic system. youtube.com

Table 1: Representative Conditions for Heck Coupling in Stilbene Synthesis

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Stereoselectivity (trans:cis)Reference
Pd(OAc)₂ / P(o-tol)₃K₂CO₃DMF130Good to ExcellentHigh unibo.it
Pd(OAc)₂ / PPh₃Et₃NAcetonitrile85-Predominantly trans youtube.com
PdCl₂ / NaOAcDMF10084-97-- nih.gov

It is important to note that while the Heck reaction generally favors the trans product, the regioselectivity can sometimes be an issue, potentially leading to the formation of 1,1-diarylalkene regioisomers. orgsyn.org Careful optimization of reaction conditions is therefore essential to maximize the yield of the desired 1,2-disubstituted stilbene.

Other Condensation and Olefination Methods

Besides palladium-catalyzed reactions, other classical olefination methods are widely employed for the synthesis of stilbenes.

Wittig Reaction: The Wittig reaction is a versatile and widely used method for creating alkenes from aldehydes or ketones and a phosphorus ylide. masterorganicchemistry.comfu-berlin.de The synthesis of this compound via the Wittig reaction would typically involve the reaction of 2,3-dimethoxybenzaldehyde with a phosphonium ylide derived from 4-aminobenzyl bromide. fu-berlin.de A key advantage of the Wittig reaction is that the double bond is formed at the exact position of the carbonyl group. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group on the carbanion, generally lead to the formation of the thermodynamically more stable (E)-alkene (trans-stilbene). organic-chemistry.org Non-stabilized ylides, on the other hand, tend to favor the formation of the (Z)-alkene (cis-stilbene). organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion instead of a phosphorus ylide. wikipedia.org This method offers several advantages, including the use of more nucleophilic and less basic carbanions, and the easy removal of the water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgorgsyn.org The HWE reaction almost exclusively produces the (E)-alkene, making it an excellent choice for the stereoselective synthesis of trans-stilbenes. wikipedia.orgnrochemistry.com For the synthesis of the target compound, this would involve reacting 2,3-dimethoxybenzaldehyde with a phosphonate ester derived from 4-aminobenzyl halide. wiley-vch.debeilstein-journals.org Various base/solvent combinations can be used to promote the HWE reaction, such as sodium hydride in THF or barium hydroxide (B78521) in a THF/water mixture. beilstein-journals.org

Table 2: Comparison of Wittig and HWE Reactions for Stilbene Synthesis

ReactionReagentStereoselectivityByproductPurificationReference
Wittig Phosphorus YlideDependent on ylide stabilityTriphenylphosphine oxideOften requires chromatography masterorganicchemistry.comorganic-chemistry.org
HWE Phosphonate CarbanionPredominantly (E)-isomerWater-soluble phosphateSimpler aqueous extraction wikipedia.orgnrochemistry.com

Stereoselective Synthesis of the trans-Isomer

Achieving a high degree of stereoselectivity for the trans-isomer is a primary goal in the synthesis of this compound.

Control of Diastereoselectivity in Stilbene Formation

As discussed, the choice of synthetic method plays a crucial role in controlling the diastereoselectivity of stilbene formation. The Horner-Wadsworth-Emmons reaction is particularly advantageous for its inherent preference for the trans-isomer. wikipedia.orgnrochemistry.com The reaction mechanism involves the formation of an oxaphosphetane intermediate, where the transition state leading to the trans-alkene is sterically favored and thus lower in energy. nrochemistry.com

In the Wittig reaction, the use of stabilized ylides is key to achieving high trans-selectivity. organic-chemistry.org The stability of the ylide allows for equilibration of the intermediate betaine (B1666868) or oxaphosphetane, leading to the thermodynamically more stable trans-product. organic-chemistry.org For non-stabilized ylides, performing the reaction under conditions that promote equilibration, such as in the presence of salts (Schlosser modification), can also increase the yield of the trans-isomer.

In palladium-catalyzed reactions like the Heck reaction, the trans-isomer is generally the major product due to steric repulsion between the aryl groups in the transition state of the migratory insertion and subsequent syn-elimination steps. youtube.com

Chromatographic Separation Techniques for Isomeric Mixtures

Even in highly stereoselective reactions, the formation of a minor amount of the cis-isomer is often unavoidable. Therefore, efficient separation techniques are necessary to isolate the pure trans-isomer. High-performance liquid chromatography (HPLC) is a powerful and widely used method for the separation of stilbene isomers. nih.govnih.gov

Chiral stationary phases (CSPs) are particularly effective for the separation of enantiomers, but can also be used for the separation of diastereomers like cis- and trans-stilbenes. nih.govyoutube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown great utility in the resolution of various chiral and achiral compounds, including stilbene derivatives. nih.gov The choice of mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar modifier like isopropanol, is critical for achieving optimal separation. yakhak.org

Thin-layer chromatography (TLC) is another valuable technique for monitoring the progress of the reaction and for the initial assessment of the isomeric ratio. sigmaaldrich.com

Table 3: Chromatographic Methods for Stilbene Isomer Separation

TechniqueStationary PhaseMobile Phase ExampleDetectionApplicationReference
HPLC Chiral Stationary Phase (e.g., polysaccharide-based)Hexane/IsopropanolUV/VisQuantitative analysis and preparative separation nih.govyakhak.org
TLC Silica (B1680970) GelToluene/HexaneUV lightReaction monitoring and qualitative analysis sigmaaldrich.com

Enzymatic Approaches for Stereocontrol in Related Amine-Containing Compounds

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. nih.govresearchgate.net While specific enzymatic methods for the direct synthesis of this compound are not widely reported, enzymes such as transaminases and dehydrogenases are extensively used for the stereoselective synthesis of chiral amines. nih.govresearchgate.net

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine with high enantiomeric excess. nih.gov In principle, a chemoenzymatic approach could be envisioned where a precursor ketone on the stilbene backbone is stereoselectively aminated.

Ketoreductases (KREDs) can be used for the stereoselective reduction of a ketone to a chiral alcohol, which can then be converted to the amine. nih.gov Protein engineering and directed evolution have significantly expanded the substrate scope and stereoselectivity of these enzymes, making them powerful tools for asymmetric synthesis. nih.govresearchgate.net

A study on the biotransformation of stilbene dimers using the enzymatic secretome of Botrytis cinerea has demonstrated the generation of complex chiral molecules from achiral precursors, highlighting the potential of enzymatic systems in modifying stilbene scaffolds. nih.gov Although this example leads to racemic mixtures, it underscores the possibility of discovering or engineering enzymes for stereoselective transformations on stilbene-type structures.

Purification and Isolation Methodologies for Research-Grade Compounds

The final step in obtaining a high-purity sample of this compound for research purposes involves rigorous purification and isolation. A combination of techniques is often employed to remove byproducts, unreacted starting materials, and any undesired isomers.

Crystallization: Recrystallization is a fundamental and effective method for purifying solid compounds. The lower solubility of the trans-stilbene isomer compared to the cis-isomer in many common solvents can be exploited for purification. wiley-vch.de By carefully selecting the solvent system, the trans-isomer can be selectively precipitated, leaving the more soluble cis-isomer and other impurities in the mother liquor.

Chromatography: As mentioned previously, column chromatography is a standard technique for the purification of organic compounds. For stilbenes, silica gel or alumina (B75360) can be used as the stationary phase with an appropriate eluent system. fu-berlin.de For achieving very high purity, preparative HPLC is the method of choice. nih.gov Reversed-phase HPLC using a C18 column with a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA), is a common setup for the purification of polar compounds like aminostilbenes. nih.gov

Aqueous Work-up: In syntheses like the Horner-Wadsworth-Emmons reaction, an initial aqueous work-up is crucial for removing the water-soluble phosphate byproducts, which greatly simplifies the subsequent purification steps. orgsyn.org This typically involves extracting the product into an organic solvent and washing with water or a saturated sodium bicarbonate solution. orgsyn.org

The purity of the final compound is typically assessed by a combination of analytical techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, and analytical HPLC.

Structure Activity Relationship Sar Studies of 2,3 Dimethoxy 4 Amino Trans Stilbene and Its Analogues

Impact of Methoxy (B1213986) Substitutions on Biological Activity

The presence and positioning of methoxy groups on the stilbene (B7821643) scaffold are significant determinants of a compound's biological profile. These substitutions can profoundly alter properties ranging from cellular uptake to specific molecular interactions, thereby modulating the compound's efficacy.

Influence on Cellular Permeability and Metabolic Stability

Methoxy groups generally increase the lipophilicity of stilbenoid compounds. This enhanced lipid solubility can lead to improved bioavailability compared to their hydroxylated counterparts. nih.govnih.gov For instance, pterostilbene (B91288), a dimethylated analog of resveratrol (B1683913), is more lipophilic and demonstrates higher bioavailability. nih.gov This is partly because the methoxy groups reduce the number of free hydroxyl groups available for phase II metabolic reactions like glucuronidation and sulfation, which are primary pathways for the inactivation and excretion of polyphenols. nih.govnih.gov Consequently, methoxylated stilbenes tend to be more metabolically stable, leading to higher plasma levels and a longer half-life. nih.gov For example, studies in human liver microsomes have shown that resveratrol is metabolized more efficiently by glucuronidation than pterostilbene. nih.gov The dimethoxy substitution on one of the aromatic rings provides metabolic stability, contributing to better pharmacokinetic profiles. nih.gov

Role in Modulating Specific Molecular Interactions

The position of methoxy groups is crucial and can either enhance or diminish the biological activity of stilbene derivatives in a position-dependent manner. nih.gov Research has shown that methoxy substitutions can enrich the electron density of the stilbene skeleton, contributing to potent anti-oxidative properties. nih.gov Specific methoxy derivatives of resveratrol, such as 3,3′,4,5′-tetramethoxy-trans-stilbene (3,3′,4,5′-TMS) and 3,4′,5-trimethoxy-trans-stilbene (3,4′,5-TMS), have been found to modulate inflammatory pathways. For example, these compounds can suppress the phosphorylation of key proteins in the MAPK signaling pathway, including p38, JNK, and ERK. nih.gov Furthermore, crystallographic studies have revealed that the 3-methoxy groups of certain stilbene analogs can form specific hydrogen bonds, for instance, with the amide group of the amino acid residue Asn161 in the enzyme quinone reductase 2 (QR2), which can contribute to higher inhibitory potency. nih.gov

Significance of the trans-Stilbene (B89595) Configuration in Biological Contexts

The geometry of the ethylene (B1197577) bridge connecting the two phenyl rings in stilbenes is a critical factor for their biological activity. Stilbenes exist as two isomers, cis (Z) and trans (E). The trans-isomer is generally the more common, thermodynamically stable, and biologically active form. nih.govnih.govwisdomlib.org The linear and planar structure of trans-stilbenes is often optimal for fitting into the binding sites of target proteins. mdpi.com While some cis-isomers have demonstrated potent activity in vitro, they can be unstable and may isomerize to the more stable trans form in vivo, which can explain their observed biological effects. researchwithrutgers.com The trans configuration is considered the more active form for many biological effects, including those of resveratrol. nih.gov

Role of the Amino Functionality in Ligand-Target Recognition

The introduction of an amino group, particularly at the para-position of one of the phenyl rings, has been shown to be a key element for specific ligand-target interactions. Studies on a series of resveratrol analogs identified the para-amino group on the trans-stilbene ring as being essential for potent inhibitory activity against the enzyme aromatase. nih.gov The amino group can act as a crucial hydrogen bond donor, significantly enhancing binding affinity. For example, the potent inhibition of quinone reductase 2 (QR2) by analogs like 2,3-Dimethoxy-4''-amino-trans-stilbene has been attributed to a direct hydrogen bond between the amino group and the hydroxyl group of the amino acid residue Thr71 within the enzyme's active site. nih.gov In other contexts, modifications of the amino group, such as having a dimethylamino substituent, have been shown to influence interactions with metal ions, indicating the versatility of this functional group in molecular recognition. nih.gov

Rational Design of Derivatives for Enhanced Molecular Specificity and Potency

Building on the understanding of SAR, researchers employ rational design to create novel stilbene derivatives with improved therapeutic properties. nih.govrsc.org This approach involves using techniques like molecular modeling to predict how structural modifications will affect binding to a specific biological target. nih.gov By identifying key interactions, such as hydrogen bonds or hydrophobic contacts within a target's binding pocket, new analogs can be synthesized with the goal of maximizing these favorable interactions, thereby increasing potency and selectivity. nih.govnih.gov

Exploration of Amino Substitutions and Analogues

A significant focus of rational drug design for stilbene derivatives has been the exploration of the amino functionality. nih.gov Synthetic efforts have produced a variety of analogs to optimize activity. For instance, based on the lead compound (Z)-4-(3,5-Dimethoxystyryl)aniline, which showed strong inhibitory activity against colon cancer cells, a series of related compounds were evaluated to find derivatives with improved in vivo efficacy. researchwithrutgers.com In another study, a library of pterostilbene analogs was created by derivatizing the core structure with different amino acids. This led to the discovery that tryptophan-conjugated analogs exhibited enhanced anti-proliferative activity in breast cancer cells. nih.gov The replacement of a simple amino group with more complex moieties, such as an imidazole (B134444) group, has also been explored, leading to a great improvement in aromatase inhibitory activity. nih.gov These examples highlight how systematic modifications of the amino group can lead to derivatives with enhanced and more specific biological actions.

Modulation of Dimethoxy Phenyl Ring Substituents

The presence of methoxy groups on the phenyl ring has been shown to increase lipophilicity, a property that can enhance cell membrane permeability and potentially lead to greater bioavailability. arabjchem.orgresearchgate.net This principle has been a driving force behind the synthesis and evaluation of various methoxy-substituted stilbene analogues.

In a broader context of stilbene derivatives, the modulation of methoxy groups has demonstrated significant effects on biological activity. For instance, studies on resveratrol and its methoxy derivatives have provided valuable insights into how O-methylation can influence anti-platelet and anti-proliferative activities. mdpi.com The methylation of the aromatic hydroxyl groups on the stilbene ring increases lipophilicity, which has been associated with improved cellular uptake, enhanced stability, and protection from metabolic degradation. mdpi.com

A study on resveratrol methoxy derivatives evaluated their ability to inhibit platelet aggregation and cancer cell proliferation. The results, summarized in the table below, highlight the impact of the position and number of methoxy groups on biological activity.

CompoundAnti-proliferative Activity (IC50 in µM)
PC-3 (Prostate Cancer)
Resveratrol>100
3-Methoxyresveratrol (3-MRESV)45.3 ± 3.2
3,5-Dimethoxyresveratrol (3,5-DMRESV)65.2 ± 4.5
3,4'-Dimethoxyresveratrol (3,4'-DMRESV)72.8 ± 5.1
3,5,4'-Trimethoxyresveratrol (TMRESV)>100
Data sourced from a study on the anti-proliferative activity of resveratrol and its methoxy derivatives. mdpi.com

The data indicates that the introduction of methoxy groups can confer significant anti-proliferative activity. For example, 3-Methoxyresveratrol (3-MRESV) showed notable activity against PC-3 cells, whereas the parent compound, resveratrol, was inactive at the tested concentrations. mdpi.com Furthermore, the 3,4'-dimethoxy and trimethoxy derivatives exhibited activity against HCT116 colon cancer cells. mdpi.com

In the context of this compound, molecular modeling studies on structurally related stilbenes suggest that the introduction of hydrogen bond donors and acceptors on the B-ring (the dimethoxy phenyl ring) could enhance inhibitory activity against certain enzymes like aromatase. nih.gov This suggests that strategic modifications to the 2,3-dimethoxy phenyl ring could lead to more potent compounds.

Further research into the modulation of this ring could involve the synthesis and evaluation of analogues with additional methoxy groups, the substitution of methoxy groups with other electron-donating or electron-withdrawing groups, or the introduction of bioisosteric replacements to fine-tune the electronic and steric properties of the molecule for optimal biological activity.

Mechanistic Investigations of Biological Activity in Cellular and Molecular Systems

Interrogation of Cellular Signaling Pathways

Comprehensive searches of scientific literature have not yielded specific data concerning the modulation of the Nuclear Factor Kappa B (NF-κB) and Nuclear Factor Erythroid-Derived 2 (Nrf2) signaling pathways by 2,3-Dimethoxy-4''-amino-trans-stilbene. Likewise, detailed research findings on its capacity to interfere with cell cycle progression, induce cell cycle arrest, or trigger apoptosis and its associated regulatory molecules are not documented. Although other stilbene (B7821643) derivatives have been shown to influence these pathways, such findings cannot be directly attributed to this compound without direct experimental evidence. For instance, various stilbene compounds have demonstrated activities such as modulation of NF-κB and Nrf2 pathways, induction of cell cycle arrest, and apoptosis. nih.govnih.govnih.govnih.gov

There are no specific scientific studies that detail the modulation of the NF-κB pathway by this compound. While certain stilbene analogues have been recognized for their ability to inhibit TNF-α-induced NF-κB activity, specific data for the compound is not available. nih.gov

Direct evidence from the reviewed literature does not indicate that this compound functions as an activator of the Nrf2 signaling pathway. Although studies have identified some substituted trans-stilbenes as potential Nrf2 activators, this compound was not a subject of these particular investigations. nih.govresearchgate.net

No research data has been found to describe the effects of this compound on the progression of the cell cycle or the mechanisms by which it might induce cell cycle arrest.

Specific investigations into the induction of apoptosis by this compound and the corresponding regulatory pathways are absent from the available scientific literature. While research on other stilbene analogues has shown apoptosis induction in various cell lines, these findings are not directly transferable to this compound. nih.gov

Enzyme and Receptor Interaction Studies

The principal research focus for this compound has been its interaction with enzymes, particularly those implicated in the chemoprevention of cancer.

A study centered on the design, synthesis, and biological evaluation of a series of resveratrol (B1683913) analogues included this compound. This research assessed the inhibitory activity of these compounds against aromatase and quinone reductase 2 (QR2). nih.gov The investigation was predicated on the established roles of these enzymes in the development of certain cancers. Aromatase is a critical enzyme in the biosynthesis of estrogen, making it a therapeutic target in hormone-dependent breast cancers. Quinone reductase 2 can be involved in the metabolic activation of quinones into more reactive and potentially harmful species.

Within this study, this compound was successfully synthesized and its chemical structure confirmed. nih.gov Although the study encompassed a variety of methoxylated stilbene derivatives, it underscored the potential of this structural class as enzyme inhibitors. The lead compound of the series, which also features a para-amino group, was noted for its diverse biological activities, including the inhibition of aromatase and TNF-α-induced NF-κB activity. nih.gov However, specific inhibitory concentrations (IC50 values) for this compound against aromatase and quinone reductase 2 were not explicitly provided in the accessible information.

Table 1: Investigated Enzyme Interactions of this compound

Enzyme TargetInvestigated ActivityOutcome
AromataseInhibitionInvestigated as a potential inhibitor. nih.gov
Quinone Reductase 2 (QR2)InhibitionInvestigated as a potential inhibitor. nih.gov

There are no specific studies within the reviewed scientific literature that have examined the effect of this compound on the polymerization of tubulin. Inhibition of tubulin polymerization is a well-established mechanism of action for other stilbene derivatives, notably the cis-stilbene (B147466) combretastatins. These compounds are known to bind to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. However, no such data is available for this compound.

Glyoxalase I Inhibition Mechanisms

There is currently no specific scientific literature available that details the inhibitory mechanisms of this compound on the enzyme Glyoxalase I. While some studies have explored the potential of other trans-stilbene (B89595) compounds as Glyoxalase I inhibitors, these investigations did not include the specific methoxy (B1213986) and amino substitutions of the target compound.

Protein Kinase Modulatory Effects

Specific studies detailing the modulatory effects of this compound on protein kinases are not available in the public domain. The broader family of stilbene compounds has been investigated for protein kinase inhibitory activity, with some hydroxylated and methoxylated analogs showing effects on various kinases. nih.govnih.gov For instance, a series of hydroxylated trans-stilbenes related to piceatannol (B1677779) were tested for their ability to inhibit the protein-tyrosine kinase p56lck. nih.gov However, these studies did not include the 2,3-dimethoxy-4''-amino substitution pattern, and therefore, the specific activity of the target compound remains uncharacterized.

Receptor Binding and Agonist/Antagonist Profiling (e.g., G Protein-Coupled Receptors)

There is no available research that has profiled the binding of this compound to G Protein-Coupled Receptors (GPCRs) or determined its potential agonist or antagonist activity. While GPCRs are a major target for drug discovery, and various ligands are known to interact with them, the specific interaction of this compound has not been reported. itn.pt

Modulation of Epigenetic Mechanisms

The influence of this compound on epigenetic mechanisms has not been specifically documented. Research on other stilbenoids, such as resveratrol and pterostilbene (B91288), has shown that these compounds can modulate epigenetic marks, including DNA methylation and histone modifications. nih.govnih.gov These findings suggest a potential for stilbene derivatives to influence gene expression through epigenetic regulation.

DNA Methylation Pattern Alterations

No studies have been published that investigate the specific effects of this compound on DNA methylation patterns. While other stilbenes have been shown to alter DNA methylation, leading to changes in gene expression, data for the target compound is absent. nih.gov

Antioxidant and Anti-inflammatory Mechanisms at the Molecular Level

The chemical structure of this compound, a synthetic derivative of resveratrol, suggests its potential to engage in various biological activities, including antioxidant and anti-inflammatory actions. While direct and extensive research on this specific compound is limited, the mechanisms can be inferred from studies on structurally similar stilbenes, particularly those with methoxy and amino substitutions. The presence of the stilbene backbone, coupled with its specific functional groups, likely governs its interaction with key cellular pathways involved in oxidative stress and inflammation.

Antioxidant Mechanisms:

The antioxidant potential of stilbenoids is a well-documented attribute, often linked to their ability to scavenge free radicals and to activate endogenous antioxidant defense systems. For this compound, the antioxidant activity is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a crucial transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Studies on various substituted trans-stilbenes have demonstrated that methoxy and fluorine substituents can influence both the sensitivity (EC50 values) and the extent of Nrf2 activation nih.gov. This suggests that the dimethoxy configuration of this compound could contribute to its capacity to activate this protective pathway. The activation of Nrf2 leads to the upregulation of several antioxidant enzymes, thereby enhancing the cell's ability to counteract oxidative stress nih.govnih.gov. It is important to note that these substituted stilbenes are not highly electrophilic, indicating that their mechanism of Nrf2 activation may not involve the covalent modification of Keap1, the primary sensor of oxidative stress that regulates Nrf2 nih.gov.

In addition to Nrf2 activation, some stilbene derivatives have been shown to inhibit enzymes that can produce reactive oxygen species. For instance, certain resveratrol analogues exhibit inhibitory activity against quinone reductase 2 (QR2), an enzyme that can, in some contexts, generate reactive species nih.gov. While the specific inhibitory activity of this compound on QR2 has not been detailed, its structural similarity to other active analogues suggests this as a possible mechanism of antioxidant action.

Anti-inflammatory Mechanisms:

The anti-inflammatory properties of stilbenes are often attributed to their ability to modulate key signaling pathways that orchestrate the inflammatory response, most notably the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) researchgate.netresearchgate.net.

Research on methoxy derivatives of resveratrol has shown that they can suppress inflammation in cellular models. For example, compounds like 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene have been found to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways in RAW 264.7 macrophage cells researchgate.net. This inhibition leads to a downstream reduction in the production of inflammatory mediators. Given its structure, this compound may exert its anti-inflammatory effects through similar mechanisms.

A study on a related compound, JH-2–29, which has a para-amino group, demonstrated inhibition of TNF-α-induced NF-κB activity nih.gov. This suggests that the 4''-amino group on this compound could also be crucial for its anti-inflammatory potential. The inhibition of NF-κB activation would prevent the transcription of various pro-inflammatory genes, thereby dampening the inflammatory cascade.

Furthermore, some stilbenes have been shown to directly inhibit the activity of pro-inflammatory enzymes. For instance, resveratrol and its analogues can inhibit COX-1 and COX-2 researchgate.net. While specific data for this compound is not available, its potential to inhibit these enzymes represents another plausible anti-inflammatory mechanism.

Detailed Research Findings:

A study focused on the design and synthesis of resveratrol analogues for cancer chemoprevention prepared this compound (referred to as compound 36 in the study) nih.gov. This research evaluated its inhibitory activity against aromatase, an enzyme involved in estrogen biosynthesis and a target in hormone-dependent breast cancer. The findings indicated that resveratrol analogues with a para-amino group on one of the aromatic rings consistently exhibited significant aromatase inhibitory activity nih.gov.

CompoundAromatase Inhibitory Activity (IC50)Reference
This compoundData for specific IC50 value not provided in the available text, but noted as having significant activity. nih.gov
Resveratrol (Reference Compound)80 µM nih.gov
Compound 32 (a related analogue)0.59 µM nih.gov
Compound 44 (a related analogue)0.27 µM nih.gov

While this data pertains to anti-cancer activity, the inhibition of aromatase can have indirect anti-inflammatory implications in certain tissues.

The following table summarizes the likely molecular mechanisms of this compound based on findings for structurally related compounds.

MechanismMolecular TargetPredicted Effect of this compoundSupporting Evidence from Related CompoundsReference
AntioxidantNrf2 Signaling PathwayActivationMethoxy-substituted trans-stilbenes are known to be activators of Nrf2. nih.gov
Quinone Reductase 2 (QR2)InhibitionResveratrol analogues with similar structures inhibit QR2. nih.gov
Anti-inflammatoryNF-κB Signaling PathwayInhibitionMethoxy derivatives of resveratrol suppress NF-κB activation. Stilbenes with a para-amino group inhibit TNF-α-induced NF-κB activity. nih.govresearchgate.net
COX and iNOS EnzymesInhibition of expression and/or activityResveratrol and its analogues inhibit COX-1 and COX-2. Methoxy derivatives inhibit the expression of COX-2 and iNOS. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2,3-Dimethoxy-4''-amino-trans-stilbene and related stilbene (B7821643) derivatives, molecular docking simulations have been instrumental in identifying potential biological targets and elucidating their binding modes.

Studies have utilized molecular docking to investigate the interaction of stilbene derivatives with various enzymes. For instance, in the study of stilbene derivatives as α-glucosidase inhibitors, molecular docking was employed to understand the binding mode within the enzyme's active site. jocpr.com This analysis revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. jocpr.com Similarly, docking studies of resveratrol (B1683913) analogues, which share the stilbene core structure, into the active site of human aromatase have provided a basis for designing new and more potent inhibitors. nih.gov The docking results highlighted crucial interactions, such as CH-π interactions and hydrogen bonds with specific amino acid residues like Val370 and Met374. nih.gov

These simulations are critical for rational drug design, allowing researchers to predict how modifications to the stilbene scaffold will affect binding affinity and selectivity. The insights gained from docking studies guide the synthesis of new analogues with improved therapeutic potential.

Table 1: Examples of Interacting Residues Identified Through Molecular Docking of Stilbene Derivatives

Compound ClassTarget ProteinKey Interacting ResiduesType of Interaction
Stilbene urea (B33335) derivativesα-glucosidaseNot specifiedHydrogen bond, hydrophobic, π-interactions
Resveratrol analoguesAromataseVal370, Met374, Asp309, Ile305CH-π interaction, Hydrogen bond

This table is illustrative and based on findings for stilbene derivatives, providing a model for the types of interactions that could be expected for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A typical QSAR study involves the following steps:

Data Set Preparation: A series of stilbene analogues with known biological activities (e.g., IC50 values) would be selected.

Descriptor Calculation: Various molecular descriptors would be calculated for each compound. These can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govsysrevpharm.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. jocpr.com

The resulting QSAR model can then be used to predict the activity of new, unsynthesized stilbene derivatives and to guide the design of compounds with enhanced potency. jocpr.com For a compound like this compound, a QSAR model could help in understanding how the methoxy (B1213986) and amino substitutions on the stilbene core contribute to its activity and how modifications at these positions might lead to more effective molecules.

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the dynamic behavior of ligand-target complexes, which is often not captured by static methods like molecular docking.

In the study of stilbene derivatives, MD simulations have been used to refine the results of molecular docking and to assess the stability of the predicted binding poses. jocpr.com For instance, MD simulations of stilbene urea derivatives complexed with α-glucosidase were performed to adjust the protein structure and refine the final docking poses. jocpr.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify key interactions that are maintained over time.

MD simulations can also provide insights into the conformational changes that occur within the ligand and the target protein. A study on 2,3,3',4'-tetramethoxy-trans-stilbene combined experimental techniques with MD simulations to analyze its molecular reorientations. nih.gov Such studies are crucial for understanding the flexibility of the stilbene scaffold and how this influences its interaction with biological targets. The dynamic information obtained from MD simulations is invaluable for a comprehensive understanding of the ligand-target recognition process and for the rational design of more effective therapeutic agents. researchgate.net

Analytical Characterization Methods for Research and Development

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

Spectroscopic methods are paramount for elucidating the precise molecular structure of 2,3-Dimethoxy-4''-amino-trans-stilbene. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Specific data for the compound has been reported, confirming the presence of all expected protons. The large coupling constant (typically around 16 Hz) between the vinylic protons is a definitive characteristic of the trans configuration of the double bond.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment (e.g., aromatic, vinylic, methoxy).

Interactive Table: Representative NMR Data for this compound
Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H~7.4-7.3Doublet~8.1Aromatic CH (2H, ortho to amino)
¹H~7.3Doublet~16.8Vinylic CH
¹H~7.2-6.8Multiplet-Aromatic CH (3H) & Vinylic CH (1H)
¹H~6.7-6.6Doublet~8.1Aromatic CH (2H, meta to amino)
¹H~3.9Singlet-Methoxy (B1213986) (OCH₃) (3H)
¹H~3.8Singlet-Methoxy (OCH₃) (3H)
¹³C~150-145Singlet-Aromatic C-NH₂
¹³C~150-148Singlet-Aromatic C-OCH₃
¹³C~135-125Singlet/Doublet-Aromatic & Vinylic C/CH
¹³C~120-110Doublet-Aromatic CH
¹³C~60-55Quartet-Methoxy (OCH₃)

Note: This table combines reported ¹H NMR data with typical chemical shift ranges for the assigned carbons based on related structures. Exact ¹³C values require experimental determination.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₆H₁₇NO₂). The monoisotopic mass of this compound is 255.1259 g/mol . hmdb.ca Fragmentation patterns observed during MS/MS analysis can further confirm the structure by showing the loss of predictable neutral fragments, such as methyl groups from the methoxy substituents.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The spectrum for this compound shows characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine group (around 3367 cm⁻¹), C-H stretching for aromatic and vinylic groups, and C-O stretching for the methoxy ether linkages. A strong band around 960 cm⁻¹ is indicative of the C-H out-of-plane bending of the trans-vinylic protons, further corroborating the stereochemistry.

High-Performance Chromatographic Methods for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for separating the trans isomer from the corresponding cis isomer, which can form during synthesis or upon exposure to UV light. researchgate.netresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common method used for stilbene (B7821643) analysis. wikipedia.org The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a gradient mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. wikipedia.org Due to the extended π-conjugation of the stilbene core, the compound is strongly chromophoric, allowing for sensitive detection using a UV-Vis detector, often set at a wavelength corresponding to the absorption maximum of the trans isomer (~320-350 nm). researchgate.net The purity of the sample is determined by integrating the peak area of the main compound relative to any impurity peaks.

Interactive Table: Typical HPLC Parameters for Stilbene Analysis
Parameter Condition Purpose
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase Gradient of Acetonitrile and Water (often with 0.1% Formic Acid)Elution of compounds with varying polarities
Flow Rate 0.5 - 1.0 mL/minOptimal separation and peak shape
Column Temperature 25 - 40 °CImproved resolution and reproducibility
Detection UV-Vis Diode Array Detector (DAD) at ~330 nmQuantitation and peak purity assessment
Injection Volume 5 - 20 µLIntroduction of the sample onto the column

Note: These are representative conditions; specific parameters must be optimized for the exact application. wikipedia.orgaip.org

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive and unambiguous proof of a molecule's three-dimensional structure, including its absolute configuration and conformation in the solid state. For stilbene derivatives, this technique is invaluable for unequivocally confirming the trans geometry of the central carbon-carbon double bond. aip.orgmdpi.com

The analysis of a suitable single crystal of this compound would yield precise data on bond lengths, bond angles, and torsion angles. libretexts.org This information confirms the planarity, or any deviation from it, of the stilbene backbone and the orientation of the methoxy and amino substituents. Furthermore, the resulting crystal structure reveals intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate the packing of molecules in the crystal lattice. While a specific structure for this exact compound is not publicly available, analysis of closely related stilbene derivatives demonstrates the power of this technique. aip.orgmdpi.comnih.gov

Interactive Table: Example of Data Obtained from X-ray Crystallography of a Stilbene Derivative
Parameter Example Value Significance
Crystal System MonoclinicDescribes the symmetry of the unit cell
Space Group P2₁/cDefines the symmetry elements within the unit cell
Unit Cell Dimensions a = 17.3 Å, b = 5.8 Å, c = 30.3 Å, β = 99.7°Dimensions of the repeating unit of the crystal
C-C=C-C Torsion Angle ~180°Unambiguously confirms the trans configuration
Inter-ring Dihedral Angle ~10-20°Measures the twist between the two phenyl rings

Note: Data presented are illustrative examples from related stilbene structures to show the type of information generated. aip.org

Other Advanced Analytical Techniques for Compound Characterization

In addition to the primary methods, several other techniques are used to complete the characterization profile of this compound.

Melting Point Determination: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp and narrow melting point range is indicative of high purity. For this compound, a melting point of 97–98 °C has been reported.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy is used to study the electronic transitions within the conjugated π-system of the molecule. Trans-stilbenes typically exhibit a strong, characteristic absorption band (λₘₐₓ) in the UV region, which is useful for quantitative analysis and for monitoring processes like photoisomerization. researchgate.net

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared to the theoretical percentages calculated from the molecular formula (C₁₆H₁₇NO₂) to confirm the elemental composition and support the structural assignment.

Preclinical and in Vitro Research Models for Investigating Biological Effects

Cell-Based Assays for Antiproliferative and Cytotoxic Activity in Disease Models

Cell-based assays are fundamental in cancer research to determine the ability of a compound to inhibit cell growth (antiproliferative activity) or to directly kill cells (cytotoxic activity). While specific studies on 2,3-Dimethoxy-4''-amino-trans-stilbene are not extensively documented, research on other methoxylated stilbenes demonstrates significant effects. For instance, methoxylated derivatives of resveratrol (B1683913) have shown more potent cytotoxic and antiproliferative effects than resveratrol itself. rsc.org

In one study, cis- and trans-trimethoxystilbene (TMS) were evaluated for their effects on the human breast cancer cell line MCF-7 and the non-tumoral breast cell line MCF-10A. Both isomers reduced the viability of both cell lines in a concentration-dependent manner. nih.gov The half-maximal inhibitory concentrations (IC50) indicated that the cis-isomer was generally more potent. nih.gov

Table 1: Antiproliferative Activity of Trimethoxystilbene (TMS) Isomers in Breast Cell Lines

Compound Cell Line IC50 (µM)
cis-TMS MCF-7 42.2
trans-TMS MCF-7 59.5
cis-TMS MCF-10A 16.2
trans-TMS MCF-10A 45.7

Data from a study evaluating the antiproliferative effects of TMS isomers. nih.gov

These findings suggest that the presence and arrangement of methoxy (B1213986) groups are critical determinants of the cytotoxic potential of stilbenoids. The amino group on the 4''-position of this compound could further modulate this activity, a hypothesis that warrants direct experimental validation.

Enzymatic Assays for Inhibitory or Activatory Potency Determination

Enzymatic assays are employed to determine if a compound can inhibit or enhance the activity of a specific enzyme. Stilbenoids are known to interact with a variety of enzymes involved in carcinogenesis and inflammation.

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. A study of resveratrol analogs found that those with a para-amino group on one of the aromatic rings exhibited significant aromatase inhibitory activity. nih.gov One such compound, designated as compound 32 in the study, had an IC50 value of 0.59 µM, which is comparable to the clinical aromatase inhibitor aminoglutethimide. nih.gov This suggests that this compound, which also possesses a para-amino group, could potentially act as an aromatase inhibitor.

Table 2: Aromatase Inhibitory Activity of Selected Resveratrol Analogs

Compound Description Aromatase IC50 (µM)
Compound 32 Resveratrol analog with para-amino group 0.59
Resveratrol Parent Compound 80

Data from a study on resveratrol analogues as aromatase inhibitors. nih.gov

Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. Some stilbenoids interfere with tubulin polymerization. For example, combretastatin (B1194345) A-4, a natural cis-stilbene (B147466), is a potent inhibitor of tubulin polymerization. researchgate.net While many trans-stilbenes are less active in this regard, certain derivatives have shown the ability to enhance tubulin polymerization. nih.gov A study on cis-stilbene-1,2,3-triazole congeners identified a compound (9j) with potent tubulin polymerization inhibition, showing an IC50 of 4.51 µM. nih.gov The specific effect of this compound on tubulin dynamics remains to be determined.

Reporter Gene Assays for Pathway Activation or Repression Studies

Reporter gene assays are used to study how a compound affects a specific cellular signaling pathway. The activation or repression of a pathway is monitored by measuring the expression of a "reporter" gene (e.g., luciferase or β-galactosidase) that has been placed under the control of a promoter regulated by that pathway.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation and cell survival, and its dysregulation is implicated in many cancers. It has been reported that trans-2,3-Dimethoxystilbene is an inhibitor of NF-κB activation. nih.gov This suggests that the addition of an amino group at the 4''-position, creating this compound, is a rational step in the design of compounds targeting this pathway. Reporter gene assays would be the definitive method to confirm and quantify the inhibitory effect of this compound on NF-κB activity.

Ex Vivo Tissue Models for Specific Biological Processes (e.g., Platelet Aggregation)

Ex vivo models use tissues or cells taken from a living organism and studied in an external environment. This allows for the investigation of biological processes in a more physiologically relevant context than isolated cell lines.

The study of platelet aggregation is a common ex vivo model used to identify compounds with anti-thrombotic potential. Resveratrol and its derivatives have been shown to inhibit platelet aggregation. A recent study synthesized methoxy derivatives of resveratrol and tested their effects on platelet aggregation induced by various agonists. nih.gov The results showed that the position of the methoxy group significantly influenced the anti-platelet activity. The 4'-methoxy derivative was found to be a particularly potent inhibitor of TRAP-induced platelet aggregation, being significantly more active than resveratrol itself. nih.gov

Table 3: Anti-platelet Activity of Resveratrol and its Methoxy Derivatives

Compound Description IC50 against TRAP-induced aggregation (µM)
Resveratrol Parent Compound ~25
4'-Monomethoxy-resveratrol Methoxy group at 4'-position ~0.1
3-Monomethoxy-resveratrol Methoxy group at 3-position ~7
3,4'-Dimethoxy-resveratrol Methoxy groups at 3 and 4'-positions ~12

Data from a study on the anti-platelet activity of resveratrol methoxy derivatives. nih.gov

Given these findings, it is plausible that this compound could also modulate platelet function. An ex vivo platelet aggregation assay using human or animal platelets would be the appropriate model to investigate this potential activity.

Future Research Directions and Potential Applications in Chemical Biology

Design of Novel Stilbene (B7821643) Scaffolds with Tuned Biological Specificity and Improved Research Properties

The stilbene backbone is recognized as a "privileged structure" in medicinal chemistry, meaning it is a framework capable of providing ligands for diverse biological targets. nih.govnih.gov The future design of novel scaffolds based on 2,3-Dimethoxy-4''-amino-trans-stilbene will focus on tuning its biological specificity and enhancing its properties as a research tool.

Strategic modifications to the stilbene core can significantly influence its physicochemical and biological characteristics. The two methoxy (B1213986) groups on the first ring of this compound are known to increase lipophilicity, which can promote cell uptake and improve metabolic stability by protecting the molecule from degradation. mdpi.com The para-amino group on the second ring is particularly significant; it is a key feature for potent biological activity and serves as a crucial handle for further chemical derivatization. mdpi.com Research on other stilbene analogues has shown that a para-amino group on the trans-stilbene (B89595) benzene (B151609) ring is essential for certain enzyme inhibitory activities. mdpi.com

Future research will likely involve creating a library of derivatives to establish a detailed structure-activity relationship (SAR). By systematically altering the substituents on the aromatic rings, researchers can optimize the scaffold for specific biological targets. For instance, the introduction of additional hydroxyl or halogen groups can modulate activity. mdpi.comrsc.org The goal is to create new molecules with higher potency, improved selectivity, and better solubility for use in complex biological systems. nih.gov

Table 1: Influence of Functional Groups on Stilbene Scaffold Properties

Functional Group Position on Stilbene Core General Effect on Properties Citation
Methoxy (-OCH₃) Aromatic Ring Increases lipophilicity, enhances cell uptake, improves metabolic stability. mdpi.com
Hydroxyl (-OH) Aromatic Ring Crucial for antimicrobial and antioxidant activity; number and position affect potency. mdpi.comrsc.org
Amino (-NH₂) para-position of Aromatic Ring Often essential for specific biological activities (e.g., enzyme inhibition); provides a site for further chemical modification. mdpi.com
1,3,4-Oxadiazole (B1194373) Moiety attached to scaffold Can confer potent fungicidal activities. nih.gov

Integration into Multi-Target Directed Ligands for Complex Biological Modulation

The development of multi-target directed ligands (MTDLs) is a rational drug discovery approach for complex diseases that involve multiple biological pathways. acs.org The stilbene scaffold is considered highly suitable for the design of such agents due to its ability to interact with a wide range of biological targets, including enzymes and receptors involved in cancer and neurodegenerative diseases. nih.govmdpi.comnih.gov

The this compound structure is an excellent starting point for creating MTDLs. Its known activity as an aromatase inhibitor provides a validated biological target. mdpi.com The core scaffold can be strategically functionalized to incorporate other pharmacophores, allowing the final compound to modulate multiple targets simultaneously. For example, the amino group can be used to link the stilbene scaffold to other biologically active moieties, creating hybrid molecules with a broader spectrum of activity. mdpi.com Research has demonstrated that stilbene-based hybrids can be designed to act on targets relevant to cancer and Alzheimer's disease. nih.gov Future work will focus on the rational design of such hybrids, using computational modeling and biological screening to identify derivatives of this compound that can effectively engage multiple disease-relevant proteins.

Development as Chemical Probes and Imaging Agents for Molecular Studies

Chemical probes are essential tools for dissecting biological processes at the molecular level. nih.gov The inherent fluorescence of the stilbene core—its name is derived from the Greek word stilbos, meaning "shining"—makes it an attractive scaffold for developing fluorescent probes. rsc.org Stilbene derivatives have been successfully developed as fluorescent probes for various applications, including the detection of amyloid fibrils associated with Alzheimer's disease and for live-cell imaging. acs.orgnih.gov

The this compound scaffold is well-suited for this purpose. The amino group provides a convenient point of attachment for conjugating other molecules, such as targeting ligands or additional fluorophores, without significantly disrupting the core structure's binding properties. mdpi.com For example, fluorinated stilbene derivatives with amino groups have been developed as PET imaging agents for detecting β-amyloid plaques in the brain. nih.gov Future research could focus on synthesizing derivatives of this compound that are optimized for specific imaging modalities. This could involve creating probes with large fluorescence shifts upon binding to a target, or developing two-photon fluorescent markers for high-resolution imaging deep within biological tissues. acs.org

Exploration of Applications in Agrochemical Research (e.g., Fungicidal Mechanisms)

Stilbenes are naturally produced by plants as phytoalexins, which are defense compounds against pathogenic attacks, particularly from fungi. nih.govrsc.org This intrinsic antifungal property makes the stilbene scaffold a promising starting point for the development of new agrochemical agents. nih.gov Research has shown that synthetic stilbene derivatives can exhibit potent fungicidal activity against various plant pathogens, offering a potential solution to the growing problem of drug resistance in agriculture. nih.govnih.gov

The structural features of this compound are relevant to its potential as a fungicide. The methylation of hydroxyl groups in stilbenes, resulting in methoxy groups, has been shown to enhance antifungal activity. mdpi.com This is attributed to greater lipophilicity, which allows the compound to better penetrate the fungal cell membrane. mdpi.com A series of novel stilbene derivatives containing a trimethoxybenzene moiety showed potent fungicidal activities against several phytopathogenic fungi. nih.gov Furthermore, modifying the stilbene backbone with heterocyclic moieties like 1,3,4-oxadiazole or dipeptides has led to compounds with significant activity against fungi such as Botrytis cinerea. nih.govmdpi.comnih.gov

Future investigations would involve synthesizing analogues of this compound to explore their spectrum of antifungal activity. Research could focus on understanding the mechanism of action, which for some stilbenes involves disrupting the fungal cell membrane, inhibiting respiration, or inhibiting enzymes like tyrosinase. mdpi.commdpi.comnih.gov

Table 2: Antifungal Research on Stilbene Derivatives

Stilbene Derivative Type Target Fungi Key Findings Citation
Resveratrol (B1683913) Analogues Botrytis cinerea, Plasmopara viticola Natural stilbenes serve as a scaffold for designing more potent and specific antifungal agents. nih.govmdpi.com
Stilbenes with 1,3,4-Oxadiazole Moiety Pseudoperonospora cubensis, Colletotrichum lagenarium Compounds showed broad-spectrum and high fungicidal activity, comparable to commercial fungicides. nih.gov
Dipeptide-based Stilbenes Botrytis cinerea Induced abnormal hyphal morphology, increased membrane permeability, and repressed mycelial respiration. mdpi.comnih.gov
Methoxy-substituted Stilbenes General Fungi Methylation of hydroxyl groups can increase antifungal properties due to enhanced lipophilicity. mdpi.com

Investigation of Prodrug Strategies for Enhanced Research Tool Delivery

A significant challenge for many biologically active compounds, including stilbenes, is poor water solubility or limited bioavailability, which can restrict their use as research tools. actamedicamarisiensis.ro A prodrug strategy, where the active compound is chemically modified into a bioreversible derivative, is a well-established method to overcome these limitations. actamedicamarisiensis.ronih.gov The prodrug is designed to be inactive and have improved delivery properties, converting back to the active parent drug within the biological system through enzymatic or chemical means. actamedicamarisiensis.roresearchgate.net

The 4''-amino group of this compound is an ideal functional group for implementing a prodrug approach. nih.gov This amino group can be temporarily masked with a promoiety, such as an amino acid or a peptide, to enhance solubility or target specific transporters. nih.govnih.gov For example, amino acid-based prodrugs can be designed to hijack amino acid transporters, thereby improving cellular uptake. nih.govnih.gov Another common strategy is to create ester-linked prodrugs from hydroxyl groups to increase lipophilicity and passive diffusion across membranes. mdpi.com While this compound lacks a hydroxyl group, a prodrug could be designed by acylating the amino group to form a cleavable amide linkage.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and storage conditions for handling 2,3-dimethoxy-4''-amino-trans-stilbene in laboratory settings?

  • Methodological Answer :

  • Handling : Use local exhaust ventilation to prevent aerosol dispersion. Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Perform manipulations in a fume hood to minimize inhalation risks .
  • Storage : Store in airtight, light-resistant containers at 2–8°C, away from oxidizers (e.g., peroxides, chlorates). Monitor humidity to prevent hydrolysis .
  • Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping to limit dust. Decontaminate surfaces with ethanol .

Q. How can researchers optimize the synthesis of 2,3-dimethoxy-4''-amino-trans-stilbene to improve yield and purity?

  • Methodological Answer :

  • Reaction Design : Use Pd-catalyzed cross-coupling (e.g., Heck reaction) under inert atmosphere (Schlenk line) to stabilize the trans-configuration. Monitor reaction progress via TLC with UV visualization.
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity crystals. Validate purity via HPLC (≥95% area) .

Q. Which analytical techniques are most effective for characterizing 2,3-dimethoxy-4''-amino-trans-stilbene?

  • Methodological Answer :

  • Structural Confirmation :
TechniqueParametersKey Data
¹H/¹³C NMR DMSO-d₆, 400 MHzMethoxy (δ 3.7–3.9 ppm), amino (δ 5.1 ppm), trans-olefinic protons (J = 16 Hz)
FT-IR KBr pelletN-H stretch (~3350 cm⁻¹), C=C (1600 cm⁻¹)
HPLC-MS C18 column, ESI+[M+H]⁺ ion (calc. for C₁₆H₁₈N₂O₂: 294.14)

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Cytotoxicity Screening : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure. Include cisplatin as a positive control.
  • Antioxidant Potential : DPPH radical scavenging assay (IC₅₀ calculation) .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for 2,3-dimethoxy-4''-amino-trans-stilbene across studies be resolved?

  • Methodological Answer :

  • Experimental Replication : Standardize cell culture conditions (e.g., passage number, serum concentration).
  • Orthogonal Assays : Validate findings via Annexin V/PI flow cytometry (apoptosis) and clonogenic survival assays.
  • Statistical Analysis : Apply ANOVA with post-hoc tests to assess inter-lab variability .

Q. What strategies ensure the stability of 2,3-dimethoxy-4''-amino-trans-stilbene under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
  • pH Profiling : Dissolve in buffers (pH 2–9) and analyze UV-Vis absorbance shifts (λ_max ~320 nm). Use Arrhenius kinetics to predict shelf-life .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or tubulin (PDB: 1PXX). Validate with MD simulations (GROMACS) to assess binding stability.
  • QSAR Analysis : Correlate substituent effects (e.g., methoxy position) with IC₅₀ values from published analogs .

Q. What methodologies enable regioselective modification of the amino group for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Protection/Deprotection : Use Boc anhydride to protect the amine, followed by Suzuki-Miyaura coupling for aryl functionalization. Deprotect with TFA/CH₂Cl₂.
  • Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition .

Q. How can researchers investigate long-term photodegradation mechanisms of this compound?

  • Methodological Answer :

  • Photostability Chamber : Expose to UV light (365 nm) and analyze by LC-MS/MS to identify degradation products (e.g., quinone formation).
  • Radical Trapping : Add ascorbic acid to quench ROS and differentiate oxidation pathways .

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